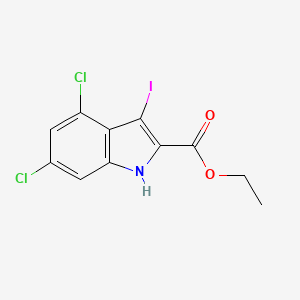![molecular formula C18H13NS B8460166 2-(Dibenzo[b,d]thiophen-4-yl)aniline](/img/structure/B8460166.png)
2-(Dibenzo[b,d]thiophen-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibenzo[b,d]thiophen-4-yl)aniline is an organic compound with the molecular formula C18H13NS and a molar mass of 275.37 g/mol . It is a solid at room temperature and has various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 2-(Dibenzo[b,d]thiophen-4-yl)aniline can be achieved through nucleophilic aromatic substitution reactions. These reactions typically involve the substitution of an aryl halide with a nucleophile under specific conditions . Industrial production methods may involve the use of organometallic compounds derived from aryl halides .
Analyse Des Réactions Chimiques
2-(Dibenzo[b,d]thiophen-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
2-(Dibenzo[b,d]thiophen-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of materials with unique optoelectronic properties.
Mécanisme D'action
The mechanism of action of 2-(Dibenzo[b,d]thiophen-4-yl)aniline involves electrophilic aromatic substitution. In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Comparaison Avec Des Composés Similaires
2-(Dibenzo[b,d]thiophen-4-yl)aniline can be compared with other similar compounds such as:
- Benzenamine, 2-(4-dibenzofuranyl)
- Benzenamine, 2-(4-dibenzoselenyl)
- Benzenamine, 2-(4-dibenzotelluryl)
These compounds share similar structures but differ in the heteroatoms present, which can influence their chemical properties and applications .
Propriétés
Formule moléculaire |
C18H13NS |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-dibenzothiophen-4-ylaniline |
InChI |
InChI=1S/C18H13NS/c19-16-10-3-1-6-12(16)14-8-5-9-15-13-7-2-4-11-17(13)20-18(14)15/h1-11H,19H2 |
Clé InChI |
AWGHPVPZPWXNBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC3=C2SC4=CC=CC=C34)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-4-phenylpyrido[2,3-d]pyrimidine](/img/structure/B8460084.png)
![Piperazine, 3-methyl-1-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B8460091.png)
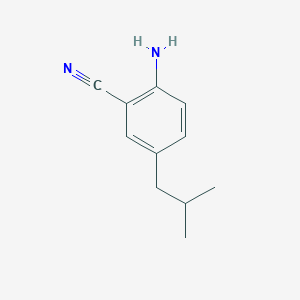
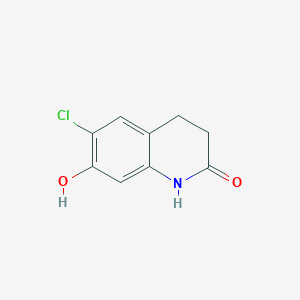



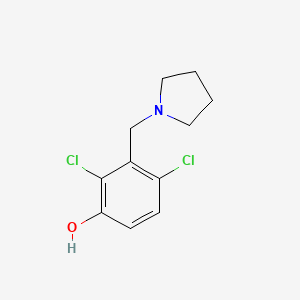

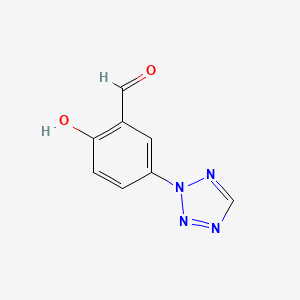
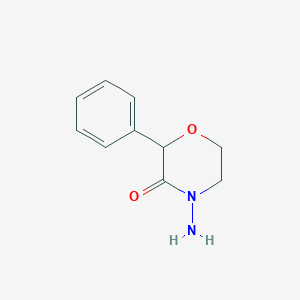
![7-Methyl-4,6,6a,7,8,12b-hexahydroindolo[4,3-ab]phenanthridine](/img/structure/B8460160.png)

